3,3',5-Trichlorobenzhydrol

Description

Overview of Current Research Landscape and Academic Interest in 3,3',5-Trichlorobenzhydrol

Principal Research Foci in this compound Studies

Due to the limited direct research on this compound, the principal research foci are inferred from studies on structurally analogous compounds like other polychlorinated biphenyls (PCBs), polychlorinated benzhydrols, and their degradation products such as dichlorodiphenyltrichloroethane (DDT) and its metabolites. heraldopenaccess.usnih.gov

Environmental Fate and Transport: A primary area of investigation for organochlorine compounds is their behavior and persistence in various environmental compartments. nih.gov Research focuses on understanding how these molecules move through and partition into soil, water, and air. bioline.org.br Key studies on related compounds investigate processes like adsorption to soil organic matter, volatilization, and aqueous solubility. tpsgc-pwgsc.gc.ca For instance, studies on chlordecone, another organochlorine pesticide, have been used to create conceptual models of its fate and transport in water, considering factors like soil type, geology, and hydrology to understand its long-term pollution potential. copernicus.org Similarly, the environmental fate of DDT and its isomers has been extensively studied, revealing long half-lives and a tendency to bioaccumulate in food chains. bioline.org.br

Metabolism and Degradation: The biotransformation of chlorinated compounds is a critical research focus. Studies on compounds like DDT show that they can be metabolized by organisms into other persistent compounds such as DDE (Dichlorodiphenyldichloroethylene) and DDD (Dichlorodiphenyldichloroethane). heraldopenaccess.us Understanding these degradation pathways, whether they are biotic (microbial) or abiotic (e.g., photolysis), is essential for a complete environmental risk assessment. The degradation of organochlorines can be slow and often leads to metabolites that may also be of environmental concern. heraldopenaccess.us

Analytical Method Development: A significant body of research is dedicated to creating robust and sensitive analytical methods for the detection and quantification of halogenated organic compounds in complex matrices. chromatographyonline.comtandfonline.com Given their potential presence at trace levels, techniques with high selectivity and low detection limits are required. chromatographyonline.com Common methods include gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). nih.gov These advanced analytical tools are necessary to identify not only parent compounds but also their various congeners and degradation products in environmental and biological samples. epa.gov

Table 2: Common Analytical Techniques for Halogenated Organic Pollutants

| Analytical Technique | Abbreviation | Common Detector(s) | Application Notes |

|---|---|---|---|

| Gas Chromatography | GC | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Standard for analyzing volatile and semi-volatile organohalogens like PCBs and organochlorine pesticides. chromatographyonline.com |

| Liquid Chromatography | LC | Mass Spectrometry (MS/MS) | Increasingly used for identifying polar halogenated disinfection byproducts and other non-volatile compounds. tandfonline.comnih.gov |

| Comprehensive Two-Dimensional Gas Chromatography | GCxGC | Time-of-Flight Mass Spectrometry (TOF-MS), ECD | Offers greatly enhanced separation power for complex mixtures of halogenated compounds. chromatographyonline.com |

Identified Gaps and Emerging Opportunities in Existing Literature

The most prominent gap in the scientific literature is the profound lack of specific data for this compound. This scarcity presents numerous opportunities for foundational and applied chemical research.

Fundamental Characterization: There is a clear need for the fundamental characterization of this compound. This includes the development and publication of a validated synthesis method, followed by comprehensive spectroscopic analysis (e.g., NMR, IR, MS) and determination of its precise physical-chemical properties like melting point, boiling point, water solubility, and partition coefficients. This foundational data is a prerequisite for any further environmental or toxicological studies.

Environmental Fate and Metabolism Studies: An emerging opportunity lies in investigating the environmental persistence and degradation of this compound. It is unknown whether this compound is subject to biotic or abiotic degradation and what transformation products might be formed. mdpi.com Studies modeled on those for short-chain chlorinated paraffins (SCCPs) or other persistent organic pollutants (POPs) could elucidate its potential for long-range transport and bioaccumulation. nih.gov The lack of such data for many individual halogenated compounds is a significant gap in understanding the total environmental burden of these chemicals. tandfonline.com

Development of Analytical Standards and Methods: The synthesis of a pure analytical standard for this compound would enable the development of specific detection methods. Researchers could then screen for its presence in various environmental matrices, such as industrial effluents, soils, and sediments. Currently, without a specific standard, this compound would likely go undetected or be misidentified as part of the "unresolved complex mixture" common in the analysis of halogenated pollutants. chromatographyonline.com

Comparative Toxicity and Mechanistic Studies: Once characterized, this compound could be included in studies comparing the biological activity of different chlorinated benzhydrol and biphenyl (B1667301) isomers. Research on PCBs has shown that toxicity can vary significantly between different congeners. waterquality.gov.aunih.gov Investigating where this compound fits within this spectrum could provide valuable structure-activity relationship data for the broader class of polychlorinated diarylmethanes.

Structure

2D Structure

3D Structure

Properties

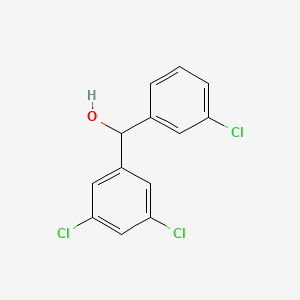

IUPAC Name |

(3-chlorophenyl)-(3,5-dichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTMMOKKPHMKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246103 | |

| Record name | 3,5-Dichloro-α-(3-chlorophenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844683-49-4 | |

| Record name | 3,5-Dichloro-α-(3-chlorophenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-α-(3-chlorophenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 3,3 ,5 Trichlorobenzhydrol

Classical and Established Synthetic Routes to 3,3',5-Trichlorobenzhydrol

The classical approaches to synthesizing this compound and related polychlorinated benzhydrols rely on well-understood and widely applied reaction mechanisms in organic chemistry. These methods offer reliable pathways to the target molecule, utilizing commercially available or readily synthesized starting materials.

Organometallic reagents are paramount in the formation of carbon-carbon bonds, a critical step in the synthesis of benzhydrols. The nucleophilic character of the carbon atom bound to a metal allows for its addition to a carbonyl group, a cornerstone of these synthetic strategies.

The Grignard reaction is a versatile and robust method for the formation of alcohols. The synthesis of this compound via this route involves the reaction of a suitably substituted arylmagnesium halide (Grignard reagent) with a chlorinated benzaldehyde. Two primary pathways are conceivable:

Pathway A: The reaction of 3-chlorophenylmagnesium bromide with 3,5-dichlorobenzaldehyde (B167965).

Pathway B: The reaction of 3,5-dichlorophenylmagnesium bromide with 3-chlorobenzaldehyde.

Both pathways are expected to yield the desired this compound upon acidic workup. The Grignard reagent is typically prepared by reacting the corresponding aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The subsequent addition of the aldehyde to the Grignard reagent at low temperatures, followed by quenching with an aqueous acid solution, affords the final product.

Table 1: Hypothetical Grignard Reaction Parameters for the Synthesis of this compound

| Parameter | Pathway A | Pathway B |

| Grignard Precursor | 1-bromo-3-chlorobenzene (B44181) | 1-bromo-3,5-dichlorobenzene |

| Carbonyl Compound | 3,5-dichlorobenzaldehyde | 3-chlorobenzaldehyde |

| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Workup | Aqueous NH₄Cl or dilute HCl | Aqueous NH₄Cl or dilute HCl |

Note: This table presents plausible reaction conditions based on general Grignard reaction protocols. Specific optimization would be required to maximize the yield of this compound.

Similar to Grignard reagents, organolithium reagents are potent nucleophiles capable of reacting with aldehydes and ketones to form alcohols. The synthesis of this compound could be envisioned using an analogous approach where an aryllithium reagent is generated and subsequently reacted with a chlorinated benzaldehyde. The aryllithium reagent can be prepared via a halogen-lithium exchange reaction, for instance, by treating a chlorinated aryl bromide or iodide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium at low temperatures.

Other organometallic compounds, such as those derived from zinc or cerium, can also be employed, sometimes offering improved selectivity and functional group tolerance compared to their Grignard or organolithium counterparts.

An alternative strategy for the synthesis of this compound involves the reduction of the corresponding ketone, 3,3',5-trichlorobenzophenone. This two-step approach first requires the synthesis of the benzophenone precursor, which can then be selectively reduced to the desired secondary alcohol.

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, often accomplished with high efficiency using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol or ethanol. It readily reduces aldehydes and ketones while being generally unreactive towards other functional groups such as esters and amides. The reduction of 3,3',5-trichlorobenzophenone with sodium borohydride would be expected to proceed smoothly to afford this compound.

Lithium aluminum hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF. While highly effective for ketone reduction, its high reactivity necessitates careful handling.

Table 2: Common Hydride Reagents for the Reduction of 3,3',5-Trichlorobenzophenone

| Reagent | Solvent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | High for aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to reflux | Reduces most carbonyl-containing functional groups |

Catalytic hydrogenation offers a greener and often more scalable alternative to hydride reductions. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst to reduce the carbonyl group of 3,3',5-trichlorobenzophenone. A variety of heterogeneous catalysts are effective for the hydrogenation of ketones, including palladium, platinum, and nickel-based catalysts.

Raney nickel is a commonly used catalyst for the hydrogenation of benzophenones to benzhydrols. The reaction is typically carried out in a solvent such as 2-propanol under a hydrogen atmosphere at elevated temperature and pressure. Other catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can also be employed. One of the challenges in the catalytic hydrogenation of polychlorinated compounds is the potential for hydrodehalogenation, where a carbon-chlorine bond is also reduced. Careful selection of the catalyst and optimization of reaction conditions are therefore crucial to achieve selective reduction of the carbonyl group.

Table 3: Potential Catalysts for the Hydrogenation of 3,3',5-Trichlorobenzophenone

| Catalyst | Typical Solvent | Pressure | Temperature | Potential Side Reactions |

| Raney Nickel | 2-Propanol, Ethanol | 1-50 atm | 25-100 °C | Hydrodehalogenation |

| Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | 1-50 atm | 25-80 °C | Hydrodehalogenation |

| Platinum on Carbon (Pt/C) | Ethanol, Acetic Acid | 1-50 atm | 25-80 °C | Hydrodehalogenation, Ring Hydrogenation |

Alternative Chemical Transformations Leading to this compound

While the Grignard and Friedel-Crafts reactions represent classical approaches, other transformations can also be envisaged for the synthesis of this compound. A prominent alternative is the reduction of the corresponding ketone, 3,3',5-trichlorobenzophenone.

The synthesis of the precursor ketone can be achieved via a Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-chlorobenzoyl chloride. The subsequent reduction of the carbonyl group to a hydroxyl group yields the desired benzhydrol. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice due to its selectivity for carbonyl groups. zenodo.orgpitt.edu The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol.

Another potential, though less common, route could involve the photoreduction of 3,3',5-trichlorobenzophenone. This process, often carried out in a hydrogen-donating solvent like isopropanol or ethanol under UV irradiation, proceeds via a free radical mechanism. hilarispublisher.comhilarispublisher.com

A summary of common reducing agents for the conversion of benzophenones to benzhydrols is presented in Table 1.

Table 1: Comparison of Reducing Agents for Benzophenone Reduction

| Reducing Agent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - 25 | Mild, selective for carbonyls, easy workup | May require excess reagent |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 - 35 | Very powerful, high yields | Reacts with protic solvents, requires anhydrous conditions |

| Hydrogen (H₂) with catalyst (e.g., Pd/C) | Ethanol, Ethyl acetate | 25 - 50 | "Green" reagent, high atom economy | Requires specialized equipment (hydrogenator) |

Innovations in Stereoselective Synthesis of this compound and its Enantiomers

As this compound is a chiral molecule, the development of synthetic methods that provide access to enantiomerically pure forms is of significant interest. Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and chromatographic resolution.

Chiral Catalyst-Enabled Asymmetric Reductions

The asymmetric reduction of the prochiral 3,3',5-trichlorobenzophenone is a direct and appealing strategy for the enantioselective synthesis of this compound. This approach relies on the use of a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group. A variety of chiral catalysts, often based on transition metals complexed with chiral ligands, have been developed for the asymmetric reduction of ketones.

Chiral Auxiliary-Guided Syntheses

An alternative approach to stereoselective synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate, directs a subsequent diastereoselective reaction, and is then removed to yield the enantiomerically enriched product. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to one of the starting materials. For example, a chiral auxiliary could be incorporated into the Grignard reagent or the aldehyde. The subsequent reaction would then proceed with a diastereomeric preference, and after removal of the auxiliary, the desired enantiomer of this compound would be obtained. Common chiral auxiliaries include those derived from naturally occurring chiral molecules such as amino acids, terpenes, and alkaloids. researchgate.net

Chromatographic Resolution Techniques for Enantiopure this compound

For racemic mixtures of this compound, chromatographic resolution is a powerful technique for separating the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the analytical and preparative separation of enantiomers. sigmaaldrich.comnih.govthermofisher.com

The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for the resolution of a diverse range of chiral compounds. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol, is optimized to achieve the best separation.

A hypothetical data table for the chiral HPLC separation of this compound enantiomers is presented in Table 2.

Table 2: Hypothetical Chiral HPLC Separation Parameters for this compound Enantiomers

| Parameter | Value |

|---|---|

| Column | Chiralpak IA (amylose-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Sustainable and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied by considering alternative reaction media and minimizing the use of hazardous solvents.

Solvent-Free and Neoteric Solvent Reaction Systems

Traditional organic solvents, which are often volatile and flammable, can be replaced with more environmentally benign alternatives. The ideal "green" solvent is water, but its application in organometallic reactions like the Grignard synthesis is limited.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify product purification. For instance, Friedel-Crafts reactions can sometimes be carried out under solvent-free conditions, particularly when one of the reactants is a liquid. cerritos.edu Similarly, the reduction of benzophenones can potentially be conducted in a solvent-free manner, for example, by grinding the solid reactants together, possibly with a solid-supported reducing agent.

Neoteric Solvents: These are alternative solvents with a lower environmental impact than traditional organic solvents.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. They have negligible vapor pressure, which reduces air pollution. ILs have been explored as media for various reactions, including Friedel-Crafts acylations and Grignard-type reactions. mdpi.comauctoresonline.orgnih.govmdpi.combeilstein-journals.orgrsc.org

Deep Eutectic Solvents (DESs): These are mixtures of two or more compounds that have a much lower melting point than the individual components. DESs are often biodegradable and can be prepared from inexpensive and readily available starting materials. Recent studies have shown that Grignard reactions can be successfully performed in deep eutectic solvents, even in the presence of air, which represents a significant green advantage. scispace.comchemrxiv.orguio.nonih.govstrath.ac.uk

The use of neoteric solvents in the synthesis of this compound could offer significant advantages in terms of safety and environmental impact.

Transition Metal Catalysis and Ligand Design for Enhanced Selectivity

While the direct synthesis of this compound via transition metal-catalyzed cross-coupling reactions is not extensively detailed in readily available literature, the principles of such methodologies are broadly applicable to the formation of its diarylmethanol core. Transition metal catalysis, particularly with palladium, nickel, and copper, offers powerful alternatives to traditional Grignard-type syntheses for creating carbon-carbon bonds. These methods can provide higher selectivity and functional group tolerance.

In the context of synthesizing unsymmetrical diarylmethanols, a transition metal-catalyzed approach would typically involve the cross-coupling of an aryl halide with an organometallic reagent. For this compound, this could hypothetically involve the coupling of a dichlorinated aryl organometallic species with a monochlorinated benzaldehyde derivative, or vice versa.

The key to achieving high selectivity in these reactions lies in the design of the ligand coordinated to the metal center. The ligand influences the steric and electronic environment of the catalyst, thereby controlling the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. For a substrate like this compound, where regioselectivity is critical, ligand design would focus on:

Steric Hindrance: Bulky ligands can be employed to favor coupling at less hindered positions, preventing the formation of undesired isomers.

Electronic Effects: Ligands with specific electronic properties can modulate the reactivity of the metal center, enhancing its selectivity for one reactant over another.

Chirality: For the synthesis of enantiomerically pure benzhydrols, chiral ligands are essential to induce asymmetry in the product.

Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

| Catalyst System | Reactant A | Reactant B | Product Type | Potential Application to this compound Synthesis |

| Pd(OAc)₂ / SPhos | Aryl Boronic Acid | Aryl Halide | Diaryl | Coupling of a (3,5-dichlorophenyl)boronic acid with 3-chlorobenzaldehyde. |

| NiCl₂(dppp) | Aryl Grignard Reagent | Aryl Halide | Diaryl | Coupling of (3-chlorophenyl)magnesium bromide with 3,5-dichlorobenzaldehyde. |

| CuI / Phenanthroline | Organoindium Reagent | Aryl Halide | Diaryl | Coupling of an organoindium reagent derived from a chlorinated benzene with a chlorinated benzaldehyde. |

This table presents plausible, generalized catalyst systems for the synthesis of diaryl structures. Specific conditions for this compound would require experimental optimization.

Process Optimization and Scalability Considerations for this compound Synthesis

The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters and consideration of process engineering. The goal is to develop a robust, safe, and economically viable process that consistently delivers the product with the desired purity and yield.

Reaction Condition Profiling and Parameter Optimization

The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters to identify the conditions that maximize yield and purity while minimizing reaction time and cost. This is often achieved through Design of Experiments (DoE), a statistical approach that allows for the simultaneous investigation of multiple variables.

Key Parameters for Optimization in a Grignard-based Synthesis:

Temperature: Grignard reactions are exothermic, and temperature control is crucial to prevent side reactions, such as Wurtz coupling.

Solvent: The choice of etheric solvent (e.g., THF, 2-MeTHF) can influence the solubility of the Grignard reagent and the reaction kinetics.

Concentration: Reactant concentrations can affect reaction rates and the formation of byproducts.

Addition Rate: The rate of addition of one reactant to another is critical for controlling the exotherm and minimizing side reactions.

Stirring/Mixing: Efficient mixing is essential in heterogeneous reactions like Grignard reagent formation to ensure good mass transfer.

Table 3: Example of a Parameter Range for Optimization Studies

| Parameter | Low Level | Mid Level | High Level |

| Temperature (°C) | 0 | 25 | 50 |

| Reactant Molar Ratio | 1.0:1.0 | 1.0:1.2 | 1.0:1.5 |

| Addition Time (min) | 15 | 30 | 60 |

| Concentration (M) | 0.5 | 1.0 | 1.5 |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. aiche.org The synthesis of Grignard reagents and their subsequent reactions are well-suited for flow chemistry. researchgate.netchemicalindustryjournal.co.uk

Advantages of Flow Chemistry for this compound Synthesis:

Enhanced Safety: The small reactor volumes in flow systems minimize the risks associated with exothermic events and the handling of pyrophoric Grignard reagents. aiche.org

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling better temperature control.

Precise Control of Residence Time: The time reactants spend in the reactor can be precisely controlled, which can improve selectivity and minimize byproduct formation.

Facilitated Scalability: Scaling up a continuous process often involves running the system for a longer duration or using multiple reactors in parallel, which can be more straightforward than scaling up batch reactors. nih.gov

Integration of In-line Analytics: Process Analytical Technology (PAT) can be integrated into flow systems to monitor the reaction in real-time, allowing for better process control and optimization.

A continuous process for synthesizing this compound could involve the continuous formation of the Grignard reagent in one reactor, which is then immediately mixed with a stream of the aldehyde in a second reactor. The product stream can then be continuously quenched and purified.

Strategies for Enhancing Yield and Purity of this compound

Maximizing the yield and purity of the final product is a primary goal of process development. This involves not only optimizing the reaction itself but also developing effective workup and purification procedures.

Strategies to Enhance Yield:

Control of Stoichiometry: Careful control of the molar ratio of reactants can ensure that the limiting reagent is fully consumed.

Minimization of Side Reactions: As discussed, optimizing reaction conditions and using flow chemistry can reduce the formation of byproducts like Wurtz coupling products.

Efficient Workup: The quenching and extraction procedures should be designed to minimize product loss.

Strategies to Enhance Purity:

Selective Crystallization: If this compound is a solid, crystallization is often the most effective method for purification. The choice of solvent is critical for achieving high purity and recovery.

Chromatography: For laboratory-scale synthesis or for the removal of closely related impurities, column chromatography may be necessary.

Distillation: If the product is a high-boiling liquid, vacuum distillation could be a viable purification method.

Washing/Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.

The purification of polychlorinated compounds may require specific techniques to separate isomers and other chlorinated byproducts.

Reactivity and Functional Transformations of 3,3 ,5 Trichlorobenzhydrol

Functional Group Interconversions Involving the Hydroxyl Moiety

The hydroxyl group of 3,3',5-trichlorobenzhydrol is a primary site for functional group interconversions. However, the presence of electron-withdrawing chloro substituents on the aromatic rings can impact the rates and efficiencies of these reactions compared to unsubstituted benzhydrol.

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 3,3',5-trichlorobenzophenone. This transformation is a common and synthetically useful reaction for benzhydrols. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale.

Common oxidizing agents for the conversion of benzhydrols to benzophenones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and potassium permanganate. For instance, the oxidation of benzhydrol and its substituted derivatives to the corresponding benzophenones has been effectively carried out using phase transfer catalyzed monochromate oxidation, resulting in high yields. researchgate.net Studies on the oxidation of para-substituted benzhydrols with triethylammonium (B8662869) chlorochromate (TriEACC) in dimethylsulfoxide (DMSO) have shown that the reaction leads to the formation of the corresponding benzophenones. researchgate.net Microwave-assisted oxidation using polymer-supported chromic acid has also been demonstrated as an effective method for the oxidation of benzhydrol. sacredheart.edu

The reaction generally proceeds via the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the adjacent carbon. The electron-withdrawing nature of the chlorine atoms in this compound is expected to have a modest effect on the rate of this reaction.

Table 1: Examples of Oxidizing Agents for the Conversion of Benzhydrols to Benzophenones

| Oxidizing Agent | Solvent | Typical Reaction Conditions | Expected Product from this compound |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 3,3',5-Trichlorobenzophenone |

| Potassium Permanganate (KMnO4) | Acetone/Water | Varies | 3,3',5-Trichlorobenzophenone |

| Polymer-supported Chromic Acid (Microwave) | Dichloromethane | Elevated Temperature | 3,3',5-Trichlorobenzophenone |

| Triethylammonium Chlorochromate (TriEACC) | DMSO | Varies | 3,3',5-Trichlorobenzophenone |

Etherification and Esterification Strategies

The hydroxyl group of this compound can undergo etherification and esterification to form the corresponding ethers and esters.

Etherification: The formation of benzhydryl ethers can be achieved through various methods, including the Williamson ether synthesis or acid-catalyzed reactions with alcohols. However, the reactivity of benzhydrols in etherification is sensitive to electronic effects. Studies on the formation of benzhydryl ethers have indicated that electron-donating groups on the aromatic rings enhance the reaction rate, likely by stabilizing a carbocation intermediate in an S(_N)1-type mechanism. yale.eduyale.edu Conversely, the presence of electron-withdrawing chlorine atoms in this compound would be expected to destabilize such an intermediate, thus making acid-catalyzed etherification more challenging compared to unsubstituted benzhydrol. Alternative methods, such as etherification of diarylmethanols over platinum on carbon, have been reported. uaeu.ac.ae

Esterification: Esterification of this compound can be accomplished by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), typically in the presence of an acid catalyst or a coupling agent. Reagent-free electrochemical methods for esterification have also been developed, which show good functional group compatibility, including with halides. organic-chemistry.orgbohrium.com The electronic nature of the substituents on the benzhydrol can influence the rate of esterification, though the effect is generally less pronounced than in reactions proceeding through a carbocation intermediate.

Table 2: Potential Etherification and Esterification Reactions of this compound

| Reaction Type | Reagents | Catalyst/Conditions | Expected Product |

| Etherification | Alkyl halide | Strong base (e.g., NaH) | 3,3',5-Trichlorobenzhydryl alkyl ether |

| Esterification | Carboxylic acid | Acid catalyst (e.g., H₂SO₄) | 3,3',5-Trichlorobenzhydryl ester |

| Esterification | Acyl chloride | Base (e.g., Pyridine) | 3,3',5-Trichlorobenzhydryl ester |

Deoxygenation and Other Reductive Transformations

Deoxygenation of this compound involves the removal of the hydroxyl group to form the corresponding 3,3',5-trichlorodiphenylmethane. This reductive transformation can be achieved using various reagents that facilitate the cleavage of the C-O bond.

Several methods have been developed for the deoxygenation of benzylic alcohols. These often involve the conversion of the hydroxyl group into a better leaving group, followed by a reduction step. For instance, catalytic deoxygenation of benzylic oxygenated substrates can be effected by silane (B1218182) reducing agents in the presence of a palladium catalyst. organic-chemistry.org The reaction proceeds via hydrosilylation followed by C-O bond reduction. Given the stability of the chloro-substituents under these conditions, this method could potentially be applied to this compound.

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

The aromatic rings of this compound are susceptible to electrophilic substitution reactions, although their reactivity is significantly influenced by the existing substituents. The three chlorine atoms and the hydroxyl group (or its derivatives) collectively determine the rate and regioselectivity of such transformations.

Nitro-substitution: Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, would also be subject to the directing effects of the existing substituents. masterorganicchemistry.com The nitro group (NO₂) is a strong deactivating group and a meta-director. savemyexams.comchemguide.co.uk The introduction of a nitro group onto the already deactivated rings of this compound would require harsh reaction conditions. The position of nitration would be determined by the combined directing effects of the chlorine atoms and the benzhydryl moiety.

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. However, these reactions have significant limitations, particularly when applied to deactivated aromatic systems. askfilo.comlibretexts.orglibretexts.org

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. pharmaguideline.com A major drawback is that the alkylated product is often more reactive than the starting material, leading to polyalkylation. quora.com More importantly, Friedel-Crafts alkylation is generally unsuccessful on aromatic rings bearing strongly deactivating groups, such as multiple halogen atoms. cutm.ac.inlibretexts.org Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts alkylation under standard conditions.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com A key advantage of acylation is that the resulting ketone is deactivated towards further substitution, thus preventing polyacylation. youtube.com However, like alkylation, Friedel-Crafts acylation also fails with strongly deactivated aromatic rings. cutm.ac.in The presence of three deactivating chlorine atoms on the phenyl rings of this compound would likely render it unreactive towards Friedel-Crafts acylation.

Directed Ortho-Metallation and Subsequent Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. In the case of this compound, the hydroxyl group, or more effectively its protected form (e.g., as an O-alkoxide or a more robust protecting group), can act as a DMG.

The regioselectivity of DoM on the two aromatic rings of this compound is expected to differ. On the 3-chlorophenyl ring, lithiation would be directed to the C2 and C6 positions. On the 3,5-dichlorophenyl ring, the directing effect of the protected hydroxyl group would be additive to the acidifying effect of the two meta-chlorine atoms, potentially favoring lithiation at the C2 and C6 positions of this ring. However, steric hindrance from the bulky protected hydroxyl group and the other aromatic ring could influence the accessibility of these sites.

Studies on simpler, related systems provide insight into the likely outcomes. For instance, the metalation of 3,5-dichloro-N,N-diethylbenzamide with sec-butyllithium (B1581126) has been shown to occur regioselectively at the C4 position, between the two chlorine atoms, rather than ortho to the amide DMG. This suggests that the electronic activation provided by the two chlorine atoms can override the directing effect of the amide group. In contrast, the corresponding secondary benzamide (B126) undergoes lithiation ortho to the amide. This highlights the subtle interplay of steric and electronic factors in determining the site of metalation. In the context of this compound, it is plausible that under certain conditions, lithiation could occur at the C4 position of the 3,5-dichlorophenyl ring.

Table 1: Plausible Regioselective Functionalization of this compound via Directed Ortho-Metallation

| Directing Group (Protected -OH) | Ring System | Predicted Site of Lithiation | Subsequent Electrophile | Potential Product |

| -OMOM | 3-chlorophenyl | C2 or C6 | (CH₃)₂CO | 2-(1-(3-chlorophenyl)-1-(3,5-dichlorophenyl)methoxy)propan-2-ol |

| -OMOM | 3,5-dichlorophenyl | C2 or C6 | CO₂ | 2-((3-chlorophenyl)(methoxymethoxy)methyl)-4,6-dichlorobenzoic acid |

| -OMOM | 3,5-dichlorophenyl | C4 | I₂ | (3-chlorophenyl)(4-iodo-3,5-dichlorophenyl)methanol (after deprotection) |

Note: The outcomes presented in this table are predictive and based on the principles of directed ortho-metallation and reactivity of analogous compounds. Experimental verification is required.

Cross-Coupling and Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atoms on this compound serve as handles for such transformations, allowing for the introduction of a wide array of substituents. The reactivity of the different chlorine atoms may vary, potentially allowing for selective functionalization. Generally, the C-Cl bond at the 3'-position is electronically distinct from those at the 3 and 5 positions.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a versatile method for forming C-C bonds. Derivatives of this compound could be coupled with various aryl- or vinylboronic acids or esters. The reactivity of the C-Cl bonds would likely follow the order of electronic activation and steric accessibility. Studies on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) have shown that selective mono- or diarylation can be achieved by controlling the reaction conditions, which suggests that similar selectivity might be possible for this compound. nih.gov

The Stille coupling utilizes organotin reagents and offers a broad substrate scope. It is particularly useful for substrates with various functional groups due to the stability of organostannanes. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org This reaction would allow for the introduction of vinyl groups onto the aromatic rings of this compound, leading to the formation of substituted stilbene-like structures.

Table 2: Representative Cross-Coupling Reactions of this compound Derivatives

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product Moiety |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl (B1667301) |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Styrene |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene |

Note: The table provides examples of potential transformations. The specific reaction conditions and outcomes would need to be empirically determined.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. organic-chemistry.org This reaction could be employed to introduce alkynyl groups onto the chlorinated rings of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. libretexts.orgwikipedia.org This reaction would enable the synthesis of various amino-substituted benzhydrol derivatives, which could be valuable intermediates in medicinal chemistry. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Beyond the well-established named reactions, other coupling strategies can be envisaged for the functionalization of this compound. These include cyanation reactions to introduce nitrile groups, and couplings with various organometallic reagents (e.g., organozinc or organomagnesium compounds in Negishi or Kumada couplings, respectively). C-O and C-S bond formation can also be achieved through analogous palladium-catalyzed cross-coupling reactions with alcohols and thiols.

Mechanistic Investigations into the Reactivity of this compound

For directed ortho-metallation , the mechanism involves the formation of a complex between the organolithium reagent and the directing group, which lowers the activation energy for the deprotonation of the ortho-proton. The stability of the resulting aryllithium intermediate is influenced by both electronic and steric factors. Computational studies on the lithiation of substituted benzenes could provide insights into the preferred reaction pathways and the structures of the transition states for this compound.

In palladium-catalyzed cross-coupling reactions , the catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the ligand on the palladium center is critical in modulating the reactivity and stability of the intermediates. For aryl chlorides, which are generally less reactive than bromides or iodides, the oxidative addition step is often rate-limiting. Mechanistic studies on the cross-coupling of other polychlorinated aromatic compounds can help in the rational design of catalyst systems for the efficient functionalization of this compound. rsc.orgmit.edu For instance, the study of transition states in the chlorination of nitrobenzene (B124822) provides a framework for understanding the electronic effects that govern reactivity in substituted aromatic systems. researchgate.net

Influence of Substituents and Reaction Conditions on Reaction Outcomes

The reactivity of this compound is significantly governed by the electronic and steric effects of the three chlorine substituents on the phenyl rings, as well as the specific conditions under which a reaction is conducted. These factors dictate the rate, mechanism, and product distribution of its functional transformations.

Influence of Chloro Substituents:

The chlorine atoms, being electronegative, exert a strong electron-withdrawing inductive effect (-I) on the aromatic rings. This effect deactivates the rings towards electrophilic aromatic substitution. More importantly, in reactions involving the hydroxyl group, such as nucleophilic substitution (S_N1) or oxidation, the electron-withdrawing nature of the chlorine atoms plays a crucial role.

In S_N1-type reactions, which proceed through a carbocation intermediate, the chlorine substituents destabilize the incipient benzhydryl cation. This destabilization increases the activation energy of the reaction, thereby decreasing the reaction rate compared to unsubstituted benzhydrol. The cumulative effect of three chlorine atoms would be a significant reduction in the rate of any transformation that involves the formation of a positive charge at the benzylic carbon.

For oxidation reactions, the influence of substituents can be more complex. While electron-withdrawing groups generally decrease the rate of oxidation by making the removal of a hydride ion more difficult, they can also influence the stability of intermediates in different ways depending on the specific oxidant and reaction mechanism. For instance, in oxidations involving chromic acid derivatives, the reaction rate is often correlated with the Hammett substituent constants. Generally, electron-withdrawing groups like chlorine tend to slow down the oxidation of benzhydrols.

The position of the chlorine atoms is also critical. The 3 and 3' positions are meta to the benzylic carbon, and their electronic influence is primarily inductive. The 5-chloro substituent is also in a meta position relative to the point of attachment of the second phenyl ring. This substitution pattern avoids direct resonance effects that would be observed with ortho or para substituents, meaning the electronic influence is predominantly transmitted through the sigma framework of the molecule.

Influence of Reaction Conditions:

The outcome of reactions involving this compound is highly dependent on the chosen reaction conditions:

Solvent: The polarity and nucleophilicity of the solvent are critical, particularly in substitution reactions. In polar protic solvents, S_N1 pathways are generally favored for benzhydrols due to the stabilization of the carbocation intermediate and the leaving group. However, the destabilizing effect of the chloro substituents on the carbocation might shift the mechanism towards S_N2, especially in less polar or more nucleophilic solvents.

Temperature: Higher temperatures generally increase the rate of most chemical reactions. For transformations of this compound, elevated temperatures might be necessary to overcome the higher activation energy barrier imposed by the electron-withdrawing chlorine atoms. However, higher temperatures can also lead to side reactions and reduced selectivity.

Catalysts: The choice of catalyst can dramatically alter the reaction pathway. For example, in Friedel-Crafts type reactions where the benzhydrol acts as a precursor to an electrophile, a strong Lewis acid is required. The strength of the Lewis acid can influence the rate and selectivity of the alkylation. In oxidation reactions, the nature of the oxidizing agent (e.g., PCC, PDC, MnO₂, etc.) and the presence of acidic or basic co-reagents will determine the reaction's efficiency and the final product.

The interplay between the inherent electronic properties of this compound and the external reaction conditions allows for a degree of control over its functional transformations, although the strong deactivating effect of the chlorine atoms remains a dominant factor.

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetic and thermodynamic parameters of reactions involving this compound are fundamentally influenced by the presence of the three chlorine atoms on the aromatic rings. While specific experimental data for this particular compound is scarce in the literature, a quantitative understanding can be extrapolated from studies on other substituted benzhydrols and the principles of physical organic chemistry.

Kinetic Aspects:

The kinetics of reactions such as solvolysis (an S_N1 reaction) and oxidation of substituted benzhydrols are often analyzed using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. The general form of the equation is:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For S_N1 reactions of benzhydrols, the reaction constant (ρ) is typically negative and large, indicating that the reaction is highly sensitive to electronic effects and is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. This is because the rate-determining step involves the formation of a positively charged carbocation, which is stabilized by electron-donating substituents.

In the case of this compound, all three chlorine substituents are electron-withdrawing. The Hammett sigma constants (σ) for a meta-chloro substituent are positive (σ_m ≈ +0.37), indicating its electron-withdrawing nature. The cumulative effect of three such substituents would lead to a significantly slower reaction rate for an S_N1 process compared to unsubstituted benzhydrol.

Table 1: Estimated Kinetic Effect of Chloro Substituents on the S_N1 Solvolysis of Benzhydrol

| Compound | Number of Chloro Substituents | Expected Relative Rate (k/k₀) |

| Benzhydrol | 0 | 1 |

| 3-Chlorobenzhydrol | 1 | < 1 |

| 3,3'-Dichlorobenzhydrol | 2 | << 1 |

| This compound | 3 | <<< 1 |

This table provides a qualitative estimation based on the known electron-withdrawing effects of chlorine substituents.

Thermodynamic Aspects:

Stability of the Reactant: The chlorine atoms can stabilize the ground state of the molecule through their inductive effects and polarizability, potentially making it less reactive.

Stability of Intermediates: As discussed, the carbocation intermediate in an S_N1 reaction is significantly destabilized by the electron-withdrawing chlorine atoms. This leads to a higher energy transition state and a less favorable equilibrium for its formation.

The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further insight into the reaction mechanism. For an S_N1 reaction of this compound, a higher ΔH‡ would be expected compared to benzhydrol due to the destabilized carbocation. The ΔS‡ for S_N1 reactions is typically small or slightly positive, reflecting the increased disorder in the transition state as the leaving group departs.

Table 2: Expected Influence of Chloro Substituents on Activation Parameters for S_N1 Solvolysis

| Parameter | Influence of Chloro Substituents | Rationale |

| ΔG‡ (Gibbs Free Energy of Activation) | Increase | Higher activation barrier due to electronic destabilization of the carbocation. |

| ΔH‡ (Enthalpy of Activation) | Increase | More energy required to form the high-energy carbocation intermediate. |

| ΔS‡ (Entropy of Activation) | Minimal Change | The change in disorder in the rate-determining step is not significantly affected by the substituents. |

Advanced Spectroscopic and Computational Characterization in 3,3 ,5 Trichlorobenzhydrol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3,3',5-Trichlorobenzhydrol. It provides precise information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular skeleton.

The structure of this compound, featuring two distinct chlorinated phenyl rings attached to a central carbinol carbon, can be fully elucidated using a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methine proton (CH-OH), the hydroxyl proton (OH), and the aromatic protons on both rings. The protons on the 3,5-dichlorophenyl ring would exhibit a specific splitting pattern (AX₂ system), while the protons on the 3'-chlorophenyl ring would show a more complex pattern due to their different chemical environments.

¹³C NMR: The carbon NMR spectrum would display signals for the central methine carbon, as well as distinct signals for each carbon atom in the two aromatic rings, including those bearing chlorine atoms (C-Cl) and the ipso-carbons attached to the methine center.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent aromatic protons on each ring, confirming their relative positions. For example, the proton at the C4' position would show a correlation to the protons at C2', C5', and C6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached. nih.gov It is crucial for assigning the signals of protonated carbons in the aromatic rings and the central methine carbon.

Predicted NMR Data for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Methine (CH) | ~5.8 | ~75 |

| C2, C6 | ~7.2-7.3 | ~125-127 |

| C4 | ~7.1-7.2 | ~128-130 |

| C2' | ~7.3-7.4 | ~126-128 |

| C4' | ~7.2-7.3 | ~129-131 |

| C5' | ~7.1-7.2 | ~127-129 |

| C6' | ~7.2-7.3 | ~125-127 |

| Proton | Correlates to Carbon(s) | Significance |

|---|---|---|

| Methine-H | C1, C1' | Confirms connection of both rings to central carbon |

| H-2, H-6 | C1, C3, C4, C5 | Confirms structure of 3,5-dichlorophenyl ring |

| H-2', H-6' | C1', C3', C4' | Confirms structure of 3'-chlorophenyl ring |

The two phenyl rings in benzhydrol derivatives are not static; they can rotate around the single bonds connecting them to the central methine carbon. In asymmetrically substituted compounds like this compound, steric hindrance caused by the chlorine atoms can create a significant energy barrier to this rotation. researchgate.net

Dynamic NMR (DNMR) is a technique used to study the rates of intramolecular processes that occur on the NMR timescale, such as bond rotation. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where rotation is slow, separate signals may be observed for chemically non-equivalent atoms. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at high temperatures where rotation is rapid.

For a derivative of this compound, DNMR could be used to quantify the activation energy (ΔG‡) for the rotation of the 3,5-dichlorophenyl and 3'-chlorophenyl rings. This information provides valuable insight into the molecule's conformational flexibility and the steric influence of the substitution pattern.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is extensively used in the analysis of this compound for confirming its identity, monitoring its formation during chemical reactions, and elucidating its structure through fragmentation analysis.

ESI-MS and APCI-MS are "soft" ionization techniques ideal for monitoring the progress of chemical reactions in real-time. chemicalbook.comnist.gov For instance, in a hypothetical synthesis of this compound via the reduction of 3,3',5-trichlorobenzophenone, these methods could be employed.

Electrospray Ionization (ESI-MS): This technique is well-suited for polar molecules and involves applying a high voltage to a liquid to create an aerosol. chemicalbook.com It would be effective for detecting the starting material (ketone) and the final product (alcohol) in the reaction mixture, allowing for the reaction to be tracked to completion.

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is complementary to ESI and is particularly useful for analyzing less polar compounds. nist.gov A corona discharge is used to ionize the sample. This could also be used to monitor the conversion of the less polar ketone to the more polar alcohol product.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the determination of a molecule's elemental formula. For this compound (C₁₃H₉Cl₃O), the exact mass of its protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm its identity with high confidence. The presence of three chlorine atoms creates a distinct isotopic pattern (due to ³⁵Cl and ³⁷Cl isotopes) that further aids in confirmation.

Calculated Exact Mass for this compound

| Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₁₃H₁₀Cl₃O | [M+H]⁺ | 286.9797 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. chemicalbook.com The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information. The fragmentation pattern of this compound would be characteristic of its structure.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely begin with the loss of a water molecule from the protonated alcohol, forming a stable diphenylmethyl (benzhydryl) cation. This cation could then undergo further fragmentation, such as the loss of chlorine atoms or cleavage of the phenyl rings.

Predicted MS/MS Fragmentation Data for this compound

| m/z (approx.) | Proposed Fragment | Proposed Loss |

|---|---|---|

| 269 | [C₁₃H₈Cl₃]⁺ | H₂O |

| 234 | [C₁₃H₈Cl₂]⁺ | H₂O + Cl |

| 199 | [C₁₃H₈Cl]⁺ | H₂O + 2Cl |

| 158 | [C₇H₄Cl]⁺ | Loss of dichlorophenyl radical |

| 123 | [C₆H₄Cl]⁺ | Loss of chlorobenzyl radical |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For a molecule like this compound, this technique can provide invaluable information about its molecular conformation, as well as how the molecules pack together in a crystal lattice.

The central carbon atom of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S forms). X-ray crystallography is a primary technique for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.org To achieve this, a single crystal of one of the pure enantiomers is required.

The technique of anomalous dispersion is employed, where the diffraction of X-rays by the atoms in the crystal is used to determine the spatial arrangement of the atoms. By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute stereochemistry can be assigned. wikipedia.org Alternative methods for determining absolute configuration in solution include vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light. nih.govnih.govspark904.nl

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing detailed insights into the electronic structure, conformational preferences, and reactivity of this compound. nih.govnih.govhilarispublisher.com Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict a wide range of molecular properties.

These computational approaches can be employed to:

Predict Spectroscopic Properties: Calculate theoretical IR and Raman spectra to aid in the assignment of experimental vibrational bands.

Determine Conformational Preferences: Investigate the potential energy surface to identify the most stable conformations of the molecule in the gas phase or in solution.

Analyze Electronic Structure: Map the electron density and electrostatic potential to understand the distribution of charge and identify sites susceptible to electrophilic or nucleophilic attack.

Model Intermolecular Interactions: Simulate the interactions between molecules to predict crystal packing arrangements and binding affinities to biological targets. nih.gov

Elucidate Reaction Mechanisms: Explore the pathways of chemical reactions involving this compound to understand the transition states and predict reaction kinetics.

By integrating computational modeling with experimental data, a more complete and nuanced understanding of the chemical and physical properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

There are no specific, published DFT studies on this compound that provide data on its electronic structure or reactivity.

In general, DFT calculations are a powerful tool for understanding the electronic properties of molecules. For a hypothetical analysis of this compound, researchers would typically use a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform geometry optimization and calculate key electronic descriptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical reactivity. | Data not available |

| Dipole Moment (µ) | Measure of the net molecular polarity. | Data not available |

Similarly, reactivity descriptors derived from DFT, which predict how a molecule will interact with other chemical species, have not been published for this compound.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Description | Hypothetical Value |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | Data not available |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | Data not available |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. | Data not available |

Without dedicated research, any values for these tables would be purely speculative and not scientifically accurate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

No specific molecular dynamics simulation studies for this compound are available in the reviewed literature.

MD simulations are used to model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and the influence of the surrounding environment (e.g., solvent). A typical MD simulation would involve placing the this compound molecule in a simulation box filled with a chosen solvent (like water or an organic solvent) and observing its behavior over nanoseconds.

Key analyses from such a simulation, were it to be performed, would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Radial Distribution Function (RDF): To understand the structure of the solvent around the solute molecule and identify specific interactions like hydrogen bonding.

The results of these analyses would be crucial for understanding how this compound behaves in different environmental or biological contexts, but this information is currently absent from the scientific record.

Quantum Chemical Methods for Spectroscopic Parameter Prediction

There are no published studies that use quantum chemical methods to predict the spectroscopic parameters (e.g., NMR, IR, Raman) of this compound.

Quantum chemical calculations are frequently used to compute spectroscopic data to aid in the interpretation of experimental results. For example, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. Comparing these predicted spectra with experimental ones can help confirm the molecular structure. Likewise, DFT calculations can predict vibrational frequencies, which correspond to peaks in IR and Raman spectra.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Method) | Experimental Value |

| 13C NMR Chemical Shifts (ppm) | Data not available (GIAO) | Data not available |

| 1H NMR Chemical Shifts (ppm) | Data not available (GIAO) | Data not available |

| Key IR Vibrational Frequencies (cm-1) | Data not available (DFT) | Data not available |

The lack of such computational studies for this compound means that a valuable tool for its structural confirmation and characterization has not been publicly documented.

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research pertaining to the chemical compound "this compound." The search yielded no detailed findings regarding its use as a synthetic intermediate or for the development of novel derivatives.

As a result, it is not possible to generate the requested article with the specified level of scientific accuracy and detail. The core instructions for the task require thorough, informative, and scientifically accurate content based on detailed research findings, including data tables. Without accessible research focused specifically on this compound, fulfilling these requirements would necessitate speculation, which is contrary to the principles of scientific accuracy.

The searches conducted for each section of the proposed outline—including its role as a precursor for aromatic scaffolds, a building block for heterocyclic systems, its use in synthesizing biologically relevant frameworks, and the design of its ether, ester, and polyfunctionalized derivatives—failed to locate any specific examples, reaction data, or detailed studies involving this particular isomer. The available literature discusses the applications of the broader class of benzhydrols and other halogenated compounds, but provides no concrete data for the 3,3',5-trichloro substituted variant.

Therefore, to maintain a commitment to factual accuracy and avoid generating unsubstantiated information, the article as outlined cannot be produced at this time. Further primary research into the synthesis and application of this compound would be required before a detailed scientific article could be written.

Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the emerging applications and derivatization strategies of the chemical compound This compound in the areas outlined. The topics of hybrid molecules, specialty polymer precursors, functional materials, and supramolecular assemblies are active fields of chemical research for many compounds. However, published studies focusing on the 3,3',5-Trichlorobenzhydryl moiety for these specific applications could not be located.

Therefore, it is not possible to provide a detailed, research-backed article on the following requested topics for this particular compound:

Emerging Applications and Derivatization Strategies Utilizing 3,3 ,5 Trichlorobenzhydrol

Potential Contributions to Materials Science and Polymer Chemistry Research

Incorporation into Supramolecular Assemblies

Further research and publication in the field would be required to generate the specific content requested.

Environmental Transformation Pathways and Fate of 3,3 ,5 Trichlorobenzhydrol

Photolytic Degradation Mechanisms of 3,3',5-Trichlorobenzhydrol in Aquatic Systems

No studies were found that investigated the photolytic degradation of this compound.

Direct Photolysis Pathways and Quantum Yields

Specific data on the direct photolysis pathways and quantum yields for this compound are not available in the current scientific literature.

Indirect Photoreactions and Photosensitization Effects

There is no information available regarding the indirect photoreactions or photosensitization effects involved in the degradation of this compound.

Identification of Photodegradation Byproducts

The byproducts of the photodegradation of this compound have not been identified in any published research.

Biotransformation and Microbial Degradation Studies of this compound

No studies on the biotransformation or microbial degradation of this compound were found.

Microbial Metabolism Pathways in Diverse Environmental Matrices

Information on the microbial metabolism pathways of this compound in any environmental matrix is not available.

Enzyme-Mediated Transformations and Biocatalytic Potential

There is no research available on the enzyme-mediated transformations or the biocatalytic potential of microorganisms for the degradation of this compound.

Assessment of Transformation Products and Metabolites

The environmental transformation of this compound is expected to produce a range of intermediate compounds before potential complete mineralization. While specific studies on this exact molecule are limited, the degradation pathways can be inferred from research on structurally similar compounds like polychlorinated biphenyls (PCBs) and other chlorinated aromatic hydrocarbons. nih.govnih.gov The primary transformation mechanisms are likely to involve hydroxylation, dechlorination, and cleavage of the molecular structure.

Under aerobic conditions, microbial degradation, often initiated by dioxygenase enzymes, can introduce hydroxyl groups onto the aromatic rings. This hydroxylation increases the water solubility of the compound and makes it more susceptible to further breakdown. wikipedia.org Subsequent reactions can lead to ring cleavage. In anaerobic environments, reductive dechlorination is a key pathway, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. nih.gov This process would lead to the formation of di- and mono-chlorinated benzhydrols, and ultimately, benzhydrol itself.

Abiotic degradation, such as photolysis, can also contribute to the transformation, particularly in surface waters. The presence of hydroxyl radicals in the environment can lead to the formation of hydroxylated degradation products. nih.gov

The table below outlines the potential transformation products of this compound based on established degradation pathways for related chlorinated compounds.

| Potential Transformation Product | Chemical Formula | Molecular Weight ( g/mol ) | Likely Formation Pathway |

| Dichlorobenzhydrol Isomers | C₁₃H₁₀Cl₂O | 253.13 | Reductive Dechlorination |

| Monochlorobenzhydrol Isomers | C₁₃H₁₁ClO | 218.68 | Reductive Dechlorination |

| Benzhydrol | C₁₃H₁₂O | 184.23 | Reductive Dechlorination |

| Hydroxylated Trichlorobenzhydrols | C₁₃H₉Cl₃O₂ | 315.57 | Oxidation (Biotic/Abiotic) |

| Chlorobenzoic Acid Isomers | C₇H₅ClO₂ | 156.57 | Oxidative Ring Cleavage |

| Chlorobenzaldehydes | C₇H₅ClO | 140.57 | Oxidation |

Chemical Oxidation and Reduction Pathways in Environmental Contexts

The chemical degradation of this compound in the environment is driven by oxidation and reduction reactions. These processes are fundamental to both natural attenuation and engineered remediation strategies designed to treat contaminated sites.

Advanced Oxidation Processes (AOPs) for this compound Remediation Research

Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. nih.govmdpi.com Due to the stable, chlorinated aromatic structure of this compound, AOPs represent a promising approach for its remediation. The non-selective nature of hydroxyl radicals allows them to attack a wide range of organic compounds, often leading to complete mineralization into carbon dioxide, water, and inorganic halides. nih.gov

Several AOPs could be investigated for the degradation of this compound:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. The efficiency can be enhanced with UV light (photo-Fenton).

UV/H₂O₂ Oxidation: The photolysis of hydrogen peroxide by UV radiation is a direct method for producing hydroxyl radicals.

Ozonation (O₃): Ozone can directly react with the aromatic rings of the molecule or be combined with UV light or H₂O₂ to produce hydroxyl radicals.

Sulfate Radical-Based AOPs (SR-AOPs): Activated persulfate (PS) generates sulfate radicals (SO₄•⁻), which are also powerful oxidants capable of degrading chlorinated organic compounds. mdpi.com Activation can be achieved using heat, UV light, or transition metals like nano zero-valent iron (nZVI). mdpi.com

Research on similar chlorinated aromatic compounds has shown that AOPs can effectively break the carbon-chlorine bonds and cleave the aromatic rings, making this a viable area of research for this compound remediation. acs.org

The following table summarizes typical experimental conditions for AOPs applied to related chlorinated aromatic contaminants.

| AOP Method | Oxidant/Catalyst | Key Parameters | Typical Efficiency for Related Compounds |

| Fenton | Fe²⁺ / H₂O₂ | pH 3-4, Fe²⁺:H₂O₂ ratio | >90% degradation |

| UV/H₂O₂ | UV light / H₂O₂ | UV wavelength, H₂O₂ concentration | High mineralization rates |

| Ozonation | O₃ | Ozone dosage, pH | Variable, depends on intermediates |

| nZVI/Persulfate | nZVI / S₂O₈²⁻ | pH, nZVI loading, PS concentration | >90% degradation of chlorobenzenes mdpi.com |

Reductive Dehalogenation Strategies in Anaerobic Environments

Under anaerobic conditions, such as those found in deep sediments, saturated soils, and certain types of bioreactors, reductive dehalogenation is a primary degradation pathway for chlorinated aromatic compounds. nih.gov This process involves the sequential removal of chlorine atoms from the molecule, which are replaced by hydrogen atoms. This transformation is significant because it typically reduces the toxicity of the compound and renders the resulting, less-chlorinated molecules more susceptible to subsequent aerobic degradation. organic-chemistry.orgsci-hub.se